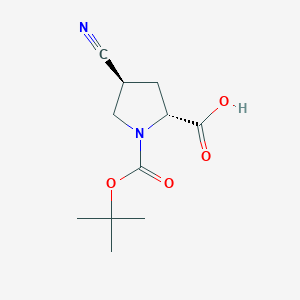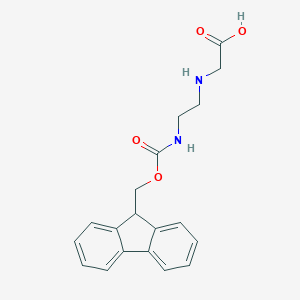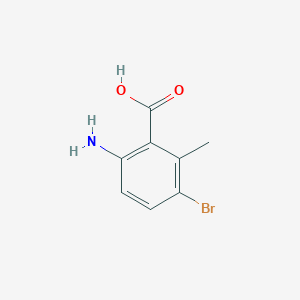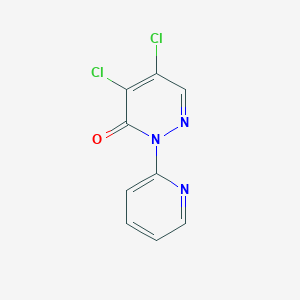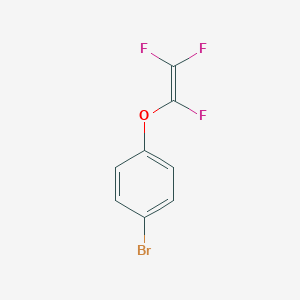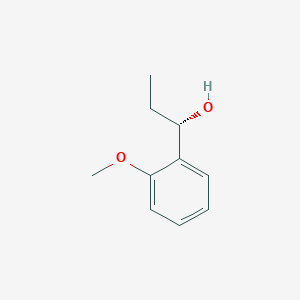
(S)-1-(o-Methoxyphenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(o-Methoxyphenyl)-1-propanol, also known as (S)-(+)-MOP, is a chiral alcohol that has been widely used in scientific research. It is a compound that has a unique chemical structure, which makes it a valuable tool in various fields of research.
Scientific Research Applications
(S)-(+)-MOP has been used in various scientific research applications. It has been used as a chiral auxiliary in the synthesis of other chiral compounds. It has also been used as a resolving agent for racemic mixtures. In addition, (S)-(+)-MOP has been used as a ligand in asymmetric catalysis. It has been shown to be an effective catalyst in various reactions, including the aldol reaction, Mannich reaction, and Michael addition.
Mechanism Of Action
The mechanism of action of (S)-(+)-MOP is not fully understood. However, it is believed to act as a chiral auxiliary or a resolving agent by forming diastereomeric complexes with the substrate. The diastereomeric complex can then be separated by chromatography or recrystallization, resulting in the isolation of the desired enantiomer.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (S)-(+)-MOP. However, it has been shown to be non-toxic and non-carcinogenic. It is also biodegradable and does not persist in the environment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-(+)-MOP in lab experiments is its chiral selectivity. It allows for the synthesis of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and is commercially available. However, one of the limitations of using (S)-(+)-MOP is its cost. It is more expensive than other chiral auxiliaries and resolving agents.
Future Directions
There are several future directions for the use of (S)-(+)-MOP in scientific research. One direction is the development of new synthetic methods using (S)-(+)-MOP as a catalyst. Another direction is the use of (S)-(+)-MOP in the synthesis of new chiral compounds with potential applications in medicine and materials science. Additionally, the use of (S)-(+)-MOP in the development of new analytical methods for the determination of enantiomeric purity is another potential future direction.
Synthesis Methods
The synthesis of (S)-(+)-MOP involves the reaction of (S)-phenylglycinol with paraformaldehyde and methanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which results in the formation of (S)-(+)-MOP. The final product is obtained by recrystallization from ethanol.
properties
CAS RN |
114389-71-8 |
|---|---|
Product Name |
(S)-1-(o-Methoxyphenyl)-1-propanol |
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m0/s1 |
InChI Key |
VZYLWUFNOMSQSJ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1OC)O |
SMILES |
CCC(C1=CC=CC=C1OC)O |
Canonical SMILES |
CCC(C1=CC=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



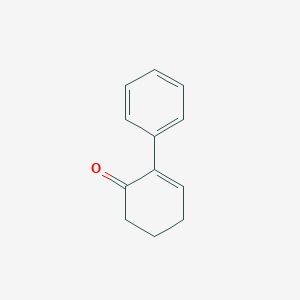
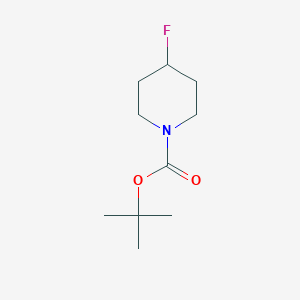
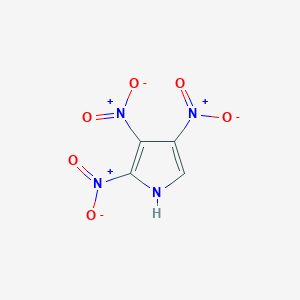
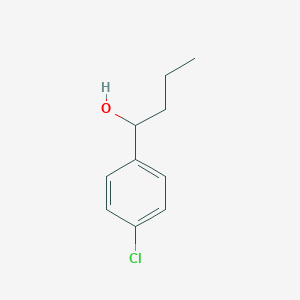
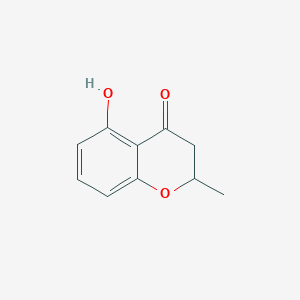


![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
